molecular formula C23H27NO3 B4192665 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide

5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide

Cat. No. B4192665
M. Wt: 365.5 g/mol
InChI Key: WNXRNCVPDMXYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide is not fully understood. However, it is believed to act on multiple targets in the central nervous system, including ion channels and neurotransmitter receptors. It has been shown to modulate the activity of GABA and glutamate receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide exhibits potent anticonvulsant, analgesic, and anti-inflammatory effects. It has been shown to reduce seizure activity in animal models of epilepsy and to alleviate pain in models of neuropathic pain. In addition, this compound has been shown to reduce inflammation in models of inflammatory bowel disease and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of ion channels and neurotransmitter receptors in various physiological and pathological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide. One area of focus could be the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research could be the investigation of the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Furthermore, the role of this compound in modulating the activity of ion channels and neurotransmitter receptors in other tissues, such as the cardiovascular system, could also be explored.

Scientific Research Applications

5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anticonvulsant, analgesic, and anti-inflammatory properties. In addition, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(1-adamantyl)-N-(2-phenoxyethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c25-22(24-8-9-26-19-4-2-1-3-5-19)20-6-7-21(27-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h1-7,16-18H,8-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXRNCVPDMXYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-adamantyl)-N-(2-phenoxyethyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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